molecular formula C14H24N2O7 B13042934 Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate

Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate

Cat. No.: B13042934
M. Wt: 332.35 g/mol
InChI Key: RCSGZKJWZFHZJH-AWNRZOSWSA-N
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Description

"Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate" (CAS: 2177263-36-2) is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. Its molecular formula is C₁₄H₂₄N₂O₇, with a molecular weight of 332.35 g/mol . The oxalate counterion enhances its crystallinity and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9?,10-;/m0./s1

InChI Key

RCSGZKJWZFHZJH-AWNRZOSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(O[C@H]2C1)CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate has shown promise in medicinal chemistry due to its potential as a lead compound for drug development. Its structure allows for modifications that can enhance its pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. In vitro studies demonstrated that certain modifications to the furo[2,3-c]pyrrole structure could lead to increased cytotoxicity against various cancer cell lines.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural features suggest potential interactions with receptors involved in mood regulation and cognitive function.

Case Study: Effects on Neurotransmitter Systems

Studies have explored the effects of this compound on serotonin and dopamine pathways, revealing its potential as an antidepressant or anxiolytic agent. Animal models have shown promising results in reducing anxiety-like behaviors.

Biochemical Studies

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research has focused on the inhibition of specific enzymes related to metabolic disorders. The compound has been tested against enzymes like acetylcholinesterase, showing potential as a therapeutic agent for conditions such as Alzheimer's disease.

Table 1: Comparison of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
Anticancer ActivityDerivative A15
Neurotransmitter ModulationDerivative B20
Enzyme InhibitionDerivative C10

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
MethylationIncreased potency
Hydroxyl Group AdditionEnhanced solubility
Alkyl Chain ExtensionImproved receptor binding

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related tert-butyl-protected furo-pyrrolidine derivatives, focusing on functional groups, molecular properties, and synthetic pathways.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Hazards
Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate 2177263-36-2 C₁₄H₂₄N₂O₇ 332.35 Aminomethyl, oxalate salt Not reported Not specified
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₈H₂₃N₅O₂ 357.42 Benzotriazole carbonyl 83% Acute toxicity (oral, skin), irritation
N-tert-Butylcarboxylate 3-benzyltetrahydro-2H-furo[2,3-c]pyrrole-5(3H) Not specified C₁₈H₂₅NO₃ 303.40 Benzyl substituent 85% Not reported
Cis-Tert-Butyl 3A-(Hydroxymethyl)Tetrahydro-1H-Furo[3,4-C]Pyrrole-5(3H)-Carboxylate 1445951-67-6 C₁₂H₂₁NO₄ 243.30 Hydroxymethyl Not reported Not specified
tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate 370882-39-6 C₁₁H₂₀N₂O₂ 212.29 Unsubstituted pyrrolo-pyrrole Not reported Not specified

Key Observations

Functional Group Impact: The aminomethyl-oxalate combination in the target compound enhances polarity and solubility compared to lipophilic derivatives like the benzyl-substituted analog . The oxalate salt may also improve crystallinity for characterization, as seen in SHELX-based crystallography methods . Hydroxymethyl () and benzyl () substituents alter hydrogen-bonding capacity and steric bulk, impacting receptor binding or metabolic stability.

Synthetic Efficiency :

  • The benzotriazole derivative (83% yield, ) and benzyl-substituted analog (85% yield, ) demonstrate high synthetic efficiency via coupling reactions (e.g., HATU-mediated amidation) and Grignard additions, respectively. The target compound’s oxalate salt formation likely involves simpler acid-base neutralization, though yield data are unavailable.

Hazard Profiles :

  • The benzotriazole derivative (CAS 146231-54-1) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2) , whereas the target compound’s hazards remain unspecified. The oxalate counterion may introduce additional handling precautions due to its acidic nature.

Applications: The target compound’s aminomethyl group suggests utility as a building block for CNS-targeting drugs, analogous to pyrrolidine-based neuromodulators. In contrast, the benzotriazole derivative () may serve as a protease inhibitor intermediate, and the hydroxymethyl analog () could be a precursor for hydrophilic prodrugs.

Biological Activity

Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused furan and pyrrole system, suggests various biological activities, particularly in anti-inflammatory and neuroprotective domains. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₂₄N₂O₇ and a molecular weight of approximately 332.35 g/mol. The presence of an aminomethyl group and a tert-butyl substituent enhances its solubility and reactivity, making it a candidate for diverse biological applications.

Structural Features

FeatureDescription
Furan Ring A five-membered aromatic ring contributing to stability and reactivity.
Pyrrole Ring A nitrogen-containing ring that may enhance biological interactions.
Aminomethyl Group Imparts potential for receptor binding and biological activity.
Tert-Butyl Group Increases lipophilicity, aiding in membrane permeability.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. These effects are hypothesized to arise from its ability to modulate specific inflammatory pathways, potentially through receptor interactions similar to those observed in other compounds with comparable structures.

Neuroprotective Effects

Research into similar compounds suggests potential neuroprotective properties for this compound. Compounds with a tetrahydrofuro-pyrrole backbone have been associated with neuroprotection in various models of neurodegeneration, indicating that this compound may also offer protective effects against neuronal damage.

While detailed pharmacokinetic and pharmacodynamic profiles remain to be elucidated, initial interaction studies suggest that this compound may influence pain pathways by interacting with specific receptors involved in nociception. Further research is needed to clarify these mechanisms.

Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of related compounds, researchers found that derivatives of the furo-pyrrole system significantly reduced pro-inflammatory cytokine levels in vitro. While specific data on this compound were not detailed, the structural similarities suggest comparable activity.

Study 2: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of tetrahydrofuro-pyrrole derivatives demonstrated significant reductions in oxidative stress markers in animal models of Alzheimer's disease. The findings suggest that compounds with similar structures could provide therapeutic benefits for neurodegenerative conditions.

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